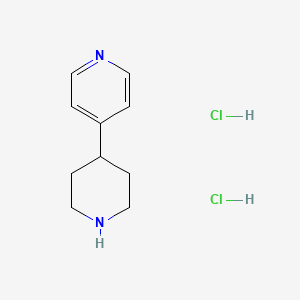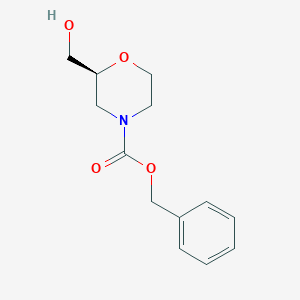![molecular formula C50H70Br2O2S4 B3103455 1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione CAS No. 1439937-07-1](/img/structure/B3103455.png)
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Descripción general
Descripción
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione is a complex organic compound known for its strong electron-accepting properties. This compound is primarily used in the fabrication of non-fullerene polymeric solar cells due to its ability to enhance the efficiency of these devices .
Métodos De Preparación
The synthesis of 1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione involves several steps:
Bromination: The initial step involves the bromination of 3,4-diaminopyridine with hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine.
Coupling Reaction: This intermediate is then subjected to a coupling reaction with 2-ethylhexylthiophene under controlled conditions to form the desired product.
Industrial production methods typically involve large-scale bromination and coupling reactions under optimized conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione undergoes several types of chemical reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to 100°C . Major products formed from these reactions include various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione involves its strong electron-accepting properties. This compound can accept electrons from donor molecules, facilitating electron transfer processes. The molecular targets and pathways involved include the formation of stable charge-transfer complexes with donor molecules, enhancing the efficiency of electron transfer .
Comparación Con Compuestos Similares
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione is unique due to its strong electron-accepting properties and its ability to enhance the efficiency of non-fullerene polymeric solar cells. Similar compounds include:
- 1,1′-[4,8-Bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]
- Benzo[1,2-b:4,5-b′]dithiophene-4,8-dione
- 2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene
These compounds share similar structural features and electron-accepting properties but differ in their specific applications and efficiencies in various processes .
Propiedades
IUPAC Name |
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H70Br2O2S4/c1-9-17-21-31(13-5)25-35-29-39(56-49(35)51)47-43-44(48(58-47)40-30-36(50(52)57-40)26-32(14-6)22-18-10-2)46(54)42-38(28-34(16-8)24-20-12-4)55-37(41(42)45(43)53)27-33(15-7)23-19-11-3/h29-34H,9-28H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIWBHNJIUBWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C2=C3C(=C(S2)C4=CC(=C(S4)Br)CC(CC)CCCC)C(=O)C5=C(SC(=C5C3=O)CC(CC)CCCC)CC(CC)CCCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H70Br2O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3103375.png)




![Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B3103403.png)
![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)

![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B3103444.png)
![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)



